molecular formula C8H18Cl2N2 B1471246 1-Cyclobutylpyrrolidin-3-amine dihydrochloride CAS No. 2098025-84-2

1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1471246
CAS No.: 2098025-84-2
M. Wt: 213.15 g/mol
InChI Key: SSWLLUGSOXMYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrrolidine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Cyclobutylpyrrolidin-3-amine dihydrochloride, with the CAS number 1369144-28-4, features a pyrrolidine ring substituted with a cyclobutyl group. This structural configuration is crucial for its interaction with biological receptors, particularly the histamine H3 receptor, which plays a role in neurotransmission and cognitive functions.

Histamine H3 Receptor Modulation

One of the primary applications of this compound is its role as a ligand for the histamine H3 receptor. This receptor is involved in several neurological processes, including the regulation of neurotransmitter release. Compounds that modulate this receptor can have implications in treating conditions such as:

  • Cognitive Disorders : Enhancing cognitive function in disorders like Alzheimer's disease.
  • Sleep Disorders : Modulating sleep-wake cycles by influencing histaminergic pathways.

A study highlighted that certain analogues of this compound exhibit prolonged residence time at the H3 receptor, suggesting that they could effectively inhibit receptor activity for extended periods, which is beneficial for therapeutic applications .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced pharmacological properties. For instance, modifications to the cyclobutyl group or the pyrrolidine ring can lead to compounds with improved selectivity or potency against specific targets within the central nervous system (CNS) .

Case Study: Neuropharmacological Effects

A research article demonstrated that derivatives of this compound were tested for their effects on cognitive performance in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities by acting on the H3 receptor pathways .

Table: Summary of Key Research Findings

Study ReferenceCompound TestedKey FindingsApplication Area
This compoundProlonged inhibition of H3 receptor activityCognitive enhancement
Various derivativesImproved selectivity and potencyNeuropharmacology

Mechanism of Action

The mechanism of action of 1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar five-membered ring structure.

    Cyclobutylamine: Shares the cyclobutyl group but lacks the pyrrolidine ring.

    N-Methylpyrrolidine: Another pyrrolidine derivative with different substituents.

Uniqueness

1-Cyclobutylpyrrolidin-3-amine dihydrochloride is unique due to the presence of both the cyclobutyl and pyrrolidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly as a histamine H3 receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16Cl2N\text{C}_9\text{H}_{16}\text{Cl}_2\text{N} and a molecular weight of approximately 213.15 g/mol. The compound features a pyrrolidine ring substituted with a cyclobutyl group, which contributes to its unique structural properties. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications and pharmacological studies.

The primary mechanism of action for this compound involves its interaction with the histamine H3 receptors in the central nervous system. These receptors play a critical role in regulating neurotransmitter release, and antagonizing them may lead to therapeutic effects in conditions such as cognitive deficits, schizophrenia, and Alzheimer's disease .

Interaction with Histamine Receptors

Research indicates that this compound exhibits significant affinity and selectivity toward histamine receptors, particularly H3 receptors. Binding studies demonstrate that it can modulate neurotransmitter release, which is crucial for various neurological functions .

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of glioblastoma cells (U251 cell line). Treatment with this compound resulted in a significant decrease in cell proliferation and alterations in cellular signaling pathways associated with cancer progression, such as the downregulation of genes involved in cell growth and inflammatory responses .
  • Neuroprotective Effects : By targeting histamine H3 receptors, the compound may enhance cognitive function and offer neuroprotective benefits against neurodegenerative diseases .

Case Studies

  • Inhibition of Glioblastoma Cell Growth : A study demonstrated that treatment with 400 nM of 1-Cyclobutylpyrrolidin-3-amine led to a significant reduction in U251 glioblastoma cell numbers, as evidenced by CyQuant DNA content assays. RNA-seq analysis revealed that nearly 993 transcripts were differentially expressed after treatment, indicating substantial changes in gene expression related to cancer pathways .
  • Histamine Receptor Interactions : In vitro studies have shown that this compound interacts effectively with histamine receptors, demonstrating prolonged residence time at the H1 receptor compared to other analogs. This property may enhance its therapeutic efficacy in treating allergic reactions and other histamine-related conditions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
(R)-1-Cyclobutylpyrrolidin-3-amineC9H16Cl2NEnantiomeric form with distinct biological activity
3-Aminopyrrolidine dihydrochlorideC5H12ClNSimpler structure lacking cyclobutyl group
1-Cyclobutylpiperidin-4-amine hydrochlorideC9H16ClNContains piperidine instead of pyrrolidine
3-(3-Pyridinyl)cyclobutylamine dihydrochlorideC10H14ClNIncorporates a pyridine ring; distinct pharmacological profile

Properties

IUPAC Name

1-cyclobutylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWLLUGSOXMYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Reactant of Route 3
1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Reactant of Route 5
1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.